An In-Depth Technical Guide to (2S,4R)-H-L-Pro(4-N3)-OH: Structure, Properties, and Applications in Research and Drug Development
An In-Depth Technical Guide to (2S,4R)-H-L-Pro(4-N3)-OH: Structure, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S,4R)-H-L-Pro(4-N3)-OH, also known as (2S,4R)-4-azidoproline, is a synthetically modified, non-proteinogenic amino acid that has emerged as a powerful tool in chemical biology, peptide chemistry, and drug development. Its key feature is the presence of an azide (B81097) moiety at the 4-position of the proline ring. This functional group allows for highly specific and efficient bioorthogonal "click chemistry" reactions, enabling the precise conjugation of this amino acid to other molecules containing a compatible reactive group, such as an alkyne. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and key applications of (2S,4R)-4-azidoproline.
Structure and Chemical Identity
The structure of (2S,4R)-H-L-Pro(4-N3)-OH is characterized by a pyrrolidine (B122466) ring with a carboxylic acid group at the 2-position and an azide group at the 4-position. The stereochemistry is defined as (2S,4R), which dictates the spatial arrangement of these functional groups.
| Property | Value |
| IUPAC Name | (2S,4R)-4-azidopyrrolidine-2-carboxylic acid |
| Common Name | (2S,4R)-4-azidoproline |
| CAS Number | 1019849-13-8[1] |
| Molecular Formula | C5H8N4O2[1] |
| Molecular Weight | 156.14 g/mol [1] |
| SMILES | O=C([C@@H]1C--INVALID-LINK--CN1)O |
Chemical Properties
The chemical properties of (2S,4R)-4-azidoproline are largely dictated by the interplay between the amino acid backbone and the reactive azide group.
Spectroscopic Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the pyrrolidine ring protons. The chemical shifts of the protons on the carbon bearing the azide group (C4) and the alpha-carbon (C2) would be of particular interest for confirming the structure and stereochemistry.
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¹³C NMR: The carbon NMR spectrum would show five distinct signals for the carbon atoms of the pyrrolidine ring and the carboxyl group. The chemical shift of the carbon atom attached to the azide group would be a key identifier.
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Infrared (IR) Spectroscopy: The IR spectrum of (2S,4R)-4-azidoproline will exhibit characteristic absorption bands for its functional groups. The most prominent and diagnostic peak is the strong, sharp absorption band for the asymmetric stretching vibration of the azide group (–N₃), which typically appears in the region of 2100 cm⁻¹.[2] Other expected absorptions include the O-H stretch of the carboxylic acid, the N-H stretch of the secondary amine, and the C=O stretch of the carboxylic acid.
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Mass Spectrometry (MS): Mass spectrometry is a crucial technique for confirming the molecular weight of (2S,4R)-4-azidoproline. The expected molecular ion peak [M+H]⁺ would be at m/z 157.07.
Physicochemical Properties
| Property | Value/Description |
| Solubility | Data on the quantitative solubility of (2S,4R)-4-azidoproline is not widely published. However, as an amino acid, it is expected to have some solubility in water and polar protic solvents. Its solubility in organic solvents is likely to be limited but can be improved by protection of the amino and carboxyl groups. |
| pKa | The pKa values for the carboxylic acid and the secondary amine of (2S,4R)-4-azidoproline have not been specifically reported. By analogy to hydroxyproline (B1673980), the carboxylic acid pKa is expected to be around 2-3, and the secondary amine pKa is expected to be around 9-10. |
| Reactivity | The primary reactivity of interest is the azide group's participation in bioorthogonal click chemistry reactions. It readily undergoes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) with terminal and cyclic alkynes, respectively, to form stable triazole linkages.[1] |
Experimental Protocols
Synthesis of (2S,4R)-4-azidoproline
A common synthetic route to (2S,4R)-4-azidoproline starts from the readily available and inexpensive (2S,4R)-4-hydroxyproline. The synthesis involves the conversion of the hydroxyl group to a good leaving group, followed by nucleophilic substitution with an azide salt. A detailed experimental protocol is outlined below, based on established chemical transformations.
Step 1: Protection of the amine and carboxylic acid of (2S,4R)-4-hydroxyproline. To a solution of (2S,4R)-4-hydroxyproline in a suitable solvent (e.g., a mixture of dioxane and water), add a Boc-protecting agent such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) and a base (e.g., sodium hydroxide) at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Following acidic workup, the resulting Boc-protected hydroxyproline can be esterified, for example, by reaction with methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent like DMF, to yield the fully protected starting material.
Step 2: Activation of the hydroxyl group. The hydroxyl group of the protected hydroxyproline is activated to facilitate nucleophilic substitution. A common method is to convert it into a sulfonate ester, such as a tosylate or mesylate. To a solution of the protected hydroxyproline in a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine (B128534) or pyridine) at 0 °C, add p-toluenesulfonyl chloride or methanesulfonyl chloride dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature until the starting material is consumed.
Step 3: Nucleophilic substitution with azide. The activated hydroxyl group is displaced by an azide ion. The sulfonate ester is dissolved in a polar aprotic solvent such as DMF, and sodium azide is added. The reaction mixture is heated to an elevated temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography.
Step 4: Deprotection. The protecting groups are removed to yield the final product. The Boc group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane. The methyl ester can be hydrolyzed using a base such as lithium hydroxide (B78521) in a mixture of water and an organic solvent like THF or methanol. After acidification and purification (e.g., by ion-exchange chromatography), (2S,4R)-H-L-Pro(4-N3)-OH is obtained.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol provides a general procedure for the conjugation of (2S,4R)-4-azidoproline to an alkyne-containing molecule.
Materials:
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(2S,4R)-H-L-Pro(4-N3)-OH (or its protected form)
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Alkyne-containing molecule
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Copper(II) sulfate (B86663) (CuSO₄)
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Sodium ascorbate
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A suitable ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
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Buffer (e.g., phosphate-buffered saline, pH 7.4)
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Organic co-solvent if needed (e.g., DMSO, t-butanol)
Procedure:
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Prepare stock solutions of all reagents in the appropriate solvents.
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In a reaction vessel, dissolve the alkyne-containing molecule and (2S,4R)-4-azidoproline in the chosen buffer. An organic co-solvent may be added to improve solubility.
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Add the THPTA ligand to the reaction mixture.
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Add the copper(II) sulfate solution to the mixture.
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Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
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Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or other suitable analytical techniques.
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Upon completion, the product can be purified using standard techniques such as HPLC or size-exclusion chromatography.
Applications in Research and Drug Development
The unique properties of (2S,4R)-4-azidoproline make it a valuable tool in various research and development areas.
Peptide Synthesis and Conformational Studies
(2S,4R)-4-azidoproline can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols, typically in its Fmoc- or Boc-protected form. The presence of the azido (B1232118) group at the 4-position of the proline ring has been shown to influence the conformational preferences of the peptide backbone. Specifically, the stereochemistry at the C4 position affects the cis-trans isomerization of the preceding peptide bond and the puckering of the pyrrolidine ring. The (4R)-azido group, as in the title compound, has been reported to stabilize the polyproline II (PPII) helical conformation.[3] This conformational control is a valuable tool for designing peptides with specific secondary structures and for studying protein-protein interactions.
Antibody-Drug Conjugates (ADCs)
A significant application of (2S,4R)-4-azidoproline is in the development of site-specific antibody-drug conjugates (ADCs). In this context, the azidoproline can be incorporated into the antibody, either through genetic engineering to introduce it at a specific site or by enzymatic modification of the antibody's glycans to introduce an azide handle. The azide group then serves as a chemical handle for the precise attachment of a cytotoxic drug that has been functionalized with an alkyne. This site-specific conjugation via click chemistry leads to a homogeneous population of ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for optimizing the therapeutic window and ensuring batch-to-batch consistency.[][5]
Chemical Biology and Biomaterial Science
The ability to use (2S,4R)-4-azidoproline in click chemistry reactions opens up a wide range of possibilities in chemical biology and biomaterial science. It can be used to:
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Label proteins and peptides for imaging and tracking in living cells.
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Functionalize surfaces and nanoparticles for targeted drug delivery and diagnostic applications.
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Create novel biomaterials with tailored properties by cross-linking azide-containing peptides with multi-alkyne linkers.
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Develop activity-based probes to study enzyme function.
Conclusion
(2S,4R)-H-L-Pro(4-N3)-OH is a versatile and valuable synthetic amino acid that has found widespread application in various fields of chemical and biological research. Its key feature, the azide group, provides a powerful tool for bioorthogonal conjugation through click chemistry. This allows for the precise and efficient labeling, modification, and cross-linking of peptides, proteins, and other biomolecules. The ability to influence peptide conformation further enhances its utility in the design of structured peptides and peptidomimetics. As the fields of chemical biology and targeted therapeutics continue to advance, the importance and application of (2S,4R)-4-azidoproline are expected to grow, particularly in the development of next-generation antibody-drug conjugates and other precision medicines.
